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Compound of Interest |

Compound Name: Methyl 2-hydroxypentanoate
CAS No.: 108740-82-5
Cat. No.: B3045498
. J

This guide provides an in-depth technical overview of methyl a-hydroxyvalerate, also known as
methyl 2-hydroxypentanoate. It is intended for researchers, chemists, and professionals in
drug development and fine chemical synthesis who require a comprehensive understanding of
this versatile bifunctional molecule. The content herein synthesizes fundamental chemical
principles with practical, field-proven insights into its characterization and synthesis.

Section 1: Molecular Identity and Physicochemical
Properties

Methyl a-hydroxyvalerate is an organic compound featuring both a hydroxyl (-OH) and a methyl
ester (-COOCHS3) functional group. The "alpha” or "2-" designation indicates that the hydroxyl
group is located on the carbon atom immediately adjacent to the ester's carbonyl carbon. This
specific arrangement is crucial to its reactivity and utility as a chemical intermediate.

Chemical Structure

The structural formula of methyl 2-hydroxypentanoate is fundamental to understanding its
chemical behavior.

Caption: 2D structure of Methyl 2-Hydroxypentanoate.

Core Chemical Data
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A summary of the key identifiers and physical properties for methyl 2-hydroxypentanoate is
provided below. It is important to note that while some data is readily available, specific
physical constants like boiling point for this exact isomer are not widely published. Data for the
closely related isomer, methyl 3-hydroxypentanoate, is provided for reference.

Property Value Source(s)
IUPAC Name Methyl 2-hydroxypentanoate [1]
Synonyms Methyl a-hydroxyvalerate [1]
CAS Number 108740-82-5 [2]
Molecular Formula CeH1203 [2]
Molecular Weight 132.16 g/mol [1]
Appearance (-Jok-)rless to slightly yellow 2]
liquid
Purity (Typical) >99% [2]

N ) 68-70 °C @ 5 mmHg (for
Boiling Point [3]
Methyl 3-hydroxypentanoate)

) 1.029 g/mL at 20 °C (for
Density [3]
Methyl 3-hydroxypentanoate)

Section 2: Spectroscopic Characterization
(Predictive Analysis)

As experimental spectra for methyl 2-hydroxypentanoate are not widely available in public
databases, this section provides a predictive analysis based on established spectroscopic
principles. This approach is a critical skill for chemists to verify the identity and purity of a
synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups within a molecule. The key
absorptions expected for methyl 2-hydroxypentanoate are dictated by its hydroxyl, ester, and
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alkyl functionalities.[4][5]

Wavenumber . . . .

(cm—9) Bond Vibration Functional Group Intensity/Shape
3550 - 3200 O-H stretch Alcohol Strong, Broad
2960 - 2850 C-H stretch sp3 C-H (Alkyl) Strong

1750 - 1735 C=0 stretch Ester (Carbonyl) Strong, Sharp
1300 - 1000 C-O stretch Ester & Alcohol Strong

The most diagnostic peaks are the broad O-H stretch above 3200 cm~* and the very strong,
sharp C=0 stretch around 1740 cm~*. The presence of both is a strong indicator of an a-
hydroxy ester structure.[6][7]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR provides detailed information about the electronic environment and connectivity of
hydrogen atoms. Based on its structure, we can predict five distinct proton signals.[8][9]
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Predicted o
(ppm)

Proton
Assignment

Multiplicity

Integration

Rationale

~0.9

-CH2CHs

Triplet ()

3H

Adjacent to a
CHz group (2
neighbors + 1 =
3).

~14-1.7

-CH2CH2- & -
CH2CH2CH-

Multiplet (m)

4H

Complex splitting
from adjacent
CHs and CH

groups.

~3.7

-COOCH:s

Singlet (s)

3H

No adjacent
protons.
Deshielded by

ester oxygen.

~41

-CH(OH)-

Triplet (t) or dd

1H

Adjacent to a
CH: group.
Deshielded by -
OH and ester.

Variable

Singlet (s, broad)

Labile proton;
may exchange.
Does not

typically couple.

Chemical shift prediction is based on standard functional group effects. Actual values can vary

depending on solvent and concentration.[10][11]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the number of unique carbon environments. For the achiral

structure of methyl 2-hydroxypentanoate, six distinct carbon signals are expected.
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Predicted & (ppm) Carbon Assignment Rationale
~14 -CH2CHs Terminal alkyl carbon.
~19 -CH2CHs Alkyl carbon, beta to hydroxyl.
~35 -CH2CH(OH)- Alkyl carbon, alpha to hydroxyl.
Methyl ester carbon,
~ 52 -COOCH:s _
deshielded by oxygen.
Carbon bearing the hydroxyl
~70 -CH(OH)- _
group, deshielded.
Carbonyl carbon, highl
~ 175 >C=0 y i

deshielded.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides the molecular weight and structural
information based on fragmentation patterns.

e Molecular lon (M*): The parent molecular ion peak is expected at a mass-to-charge ratio
(m/z) of 132, corresponding to the molecular weight of CeH120s.

« Key Fragmentation Pathways: Alpha-hydroxy esters undergo characteristic cleavages that
can be used for identification.[12][13]

o Loss of Methoxy Radical (m/z 101): Cleavage of the O-CHs bond results in a [M-31]*
fragment.

o Loss of the Propyl Radical (m/z 89): Alpha-cleavage of the C-C bond adjacent to the
hydroxyl group results in the loss of a propyl radical (*CH2CH2CHs), leaving a resonance-
stabilized fragment [HO-CH-COOCHs]*. This is often a prominent peak.

o Loss of Carbomethoxy Group (m/z 73): Cleavage can also result in the loss of the
*COOCHs group, leaving a [M-59]* fragment.
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Caption: Predicted major fragmentation pathways for Methyl 2-Hydroxypentanoate.

Section 3: Synthesis Methodology - Fischer
Esterification

The most direct and industrially relevant synthesis of methyl a-hydroxyvalerate is the Fischer
esterification of 2-hydroxypentanoic acid with methanol, catalyzed by a strong acid.[14] This is
a reversible equilibrium-driven reaction.

Underlying Principles and Causality

The Fischer esterification mechanism involves several key, reversible steps.[15][16] The use of
a strong acid (e.g., H2S0Oa) is critical as it protonates the carbonyl oxygen of the carboxylic
acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making
it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the
equilibrium towards the product ester, methanol is typically used in large excess, and the water
formed during the reaction is removed.[17]

Experimental Protocol

This protocol is a representative, self-validating system for the synthesis and purification of
methyl 2-hydroxypentanoate.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-hydroxypentanoic acid (1.0 eq).

Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).
While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into
a separatory funnel containing a saturated aqueous solution of sodium bicarbonate
(NaHCO:3) to neutralize the acid catalyst.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or
diethyl ether) three times.

Washing: Combine the organic layers and wash sequentially with water and then with a
saturated brine solution to remove residual salts and water.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure
methyl 2-hydroxypentanoate.
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Fischer Esterification Workflow
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Caption: General workflow for the synthesis of Methyl 2-Hydroxypentanoate.

Section 4: Applications in Research and
Development

The utility of methyl 2-hydroxypentanoate stems from its bifunctional nature, possessing two
distinct reactive sites: a secondary alcohol and an ester. This allows for selective chemical
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modifications, making it a valuable building block in multi-step syntheses.[2]

e Pharmaceutical & Cosmetic Synthesis: It is a crucial intermediate in the production of 1,2-
pentanediol, a widely used humectant and solvent in various drug formulations and cosmetic
products. The quality and purity of the starting ester are paramount for meeting stringent
industry standards.[2]

o Agrochemical Synthesis: The agrochemical sector utilizes methyl 2-hydroxypentanoate for
the synthesis of propiconazole, a potent broad-spectrum fungicide used to protect a variety
of crops from fungal diseases. The efficiency of the synthesis pathway is directly impacted by
the quality of this intermediate.[2]

e Fine Chemical Manufacturing: Beyond these primary uses, its reactive hydroxyl and ester
groups allow for a wide range of chemical transformations, positioning it as a versatile
platform molecule in the synthesis of more complex specialty chemicals.[2]

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for methyl 2-hydroxypentanoate is
not universally available, its hazards can be inferred from similar short-chain aliphatic esters. It
should be handled as a flammable liquid and a potential eye and skin irritant.[1][18]

e GHS Hazard Pictograms (Anticipated):
o GHSO02 (Flame): Flammable liquid.
o GHSO07 (Exclamation Mark): May cause skin and serious eye irritation.

e Precautionary Statements for Handling:

o

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[18]

o

Wear protective gloves, protective clothing, eye protection, and face protection.[18]

[¢]

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[1]

[¢]

IF ON SKIN: Wash with plenty of soap and water.[18]
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o Store in a well-ventilated place. Keep container tightly closed.[19]

o Handle in accordance with good industrial hygiene and safety practices.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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